3-(4-Hydroxymethylphenyl)-1-(tert-butoxycarbonyl)piperidine
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Overview
Description
Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its utility as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The compound’s structure includes a piperidine ring substituted with a tert-butyl ester and a hydroxymethylphenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-(hydroxymethyl)benzaldehyde.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using lithium aluminum hydride (LAH).
Scientific Research Applications
Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound serves as a linker in PROTACs, which are used to selectively degrade target proteins in biological systems.
Medicine: PROTACs incorporating this compound are being explored for the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved depend on the specific PROTAC and the target protein being degraded .
Comparison with Similar Compounds
Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the hydroxymethyl group on the phenyl ring.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another closely related compound with the hydroxymethyl group in a different position, affecting its reactivity and applications.
N-Boc-4-piperidinemethanol: A related piperidine derivative used in organic synthesis, but with different functional groups and applications.
The uniqueness of tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate lies in its specific structure, which provides a balance of rigidity and flexibility, making it an ideal linker for PROTAC development .
Properties
Molecular Formula |
C17H25NO3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-4-5-15(11-18)14-8-6-13(12-19)7-9-14/h6-9,15,19H,4-5,10-12H2,1-3H3 |
InChI Key |
LCXKTQCCXNICEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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